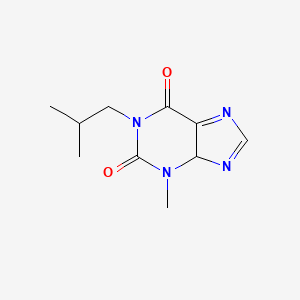
3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This compound is structurally characterized by a purine ring system with specific methyl and isobutyl substitutions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method involves the alkylation of a purine precursor with isobutyl bromide under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability. The purification process often includes recrystallization and chromatography techniques to achieve high purity.
化学反应分析
Types of Reactions
3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can convert it into dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methyl or isobutyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield purine oxides, while substitution reactions can produce a variety of alkylated purine derivatives.
科学研究应用
3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for purine metabolism.
Medicine: Research explores its potential therapeutic effects, particularly in the context of purine analogs used in antiviral and anticancer treatments.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The compound can inhibit or modulate the activity of these enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific context of its application.
相似化合物的比较
Similar Compounds
Caffeine: Another purine derivative with stimulant properties.
Theobromine: Found in cocoa, similar in structure and function to caffeine.
Xanthine: A precursor to uric acid, involved in purine metabolism.
Uniqueness
3-Methyl-1-(2-methylpropyl)-3,4-dihydro-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structural modifications can lead to different reactivity and interactions compared to other purine derivatives.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
58649-89-1 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-methyl-1-(2-methylpropyl)-4H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-9(15)7-8(12-5-11-7)13(3)10(14)16/h5-6,8H,4H2,1-3H3 |
InChI 键 |
CIWSYAQBWBOPNF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CN1C(=O)C2=NC=NC2N(C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


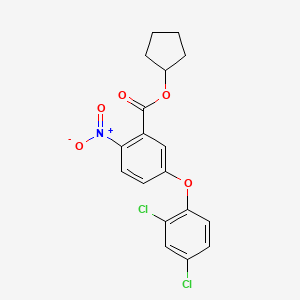



![7H-1,2,4-Triazolo[4,3-b][1,2,4]triazepin-8(9H)-one, 6,9-dimethyl-](/img/structure/B14612054.png)
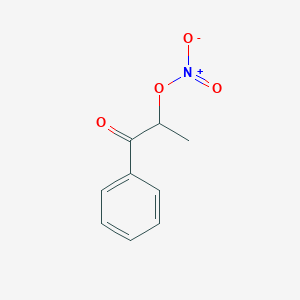

![2-Hydroxy-7,8,9,10-tetrahydropyrido[1,2-a]azepin-4(6H)-one](/img/structure/B14612077.png)

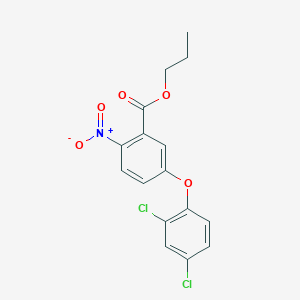
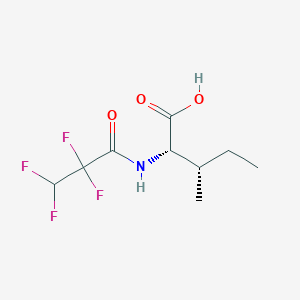
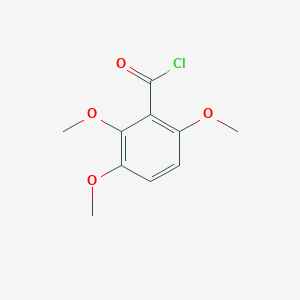
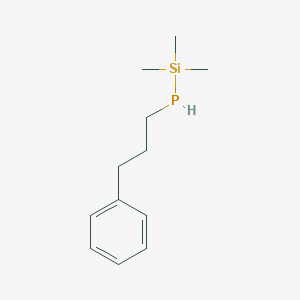
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
